molecular formula C5H14ClNO4 B11936771 Ribamine hydrochloride

Ribamine hydrochloride

Cat. No.: B11936771
M. Wt: 187.62 g/mol
InChI Key: AFXRVZLJKFHWPY-VEGRVEBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribamine hydrochloride is a chemical compound derived from riboflavin (vitamin B2). It is an important intermediate in the synthesis of various riboflavin analogs and derivatives. Riboflavin is an essential nutrient for humans and animals, playing a crucial role in cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ribamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ribose with ammonia under high pressure and temperature to produce ribamine . This intermediate is then reacted with hydrochloric acid to form this compound. An alternative method involves the direct coupling of ribose with dichloro-aniline, followed by nitration and catalyzed hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the fermentation of riboflavin using strains of Bacillus subtilis or Ashbya gossypii . The riboflavin is then chemically modified through a series of reactions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Ribamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonia, hydrochloric acid, dichloro-aniline, and various catalysts for hydrogenation and nitration . Reaction conditions often involve high pressure and temperature to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various riboflavin analogs and derivatives, which have applications in pharmaceuticals, food additives, and other industries .

Mechanism of Action

Ribamine hydrochloride exerts its effects by acting as a precursor to riboflavin, which is a coenzyme for various flavoproteins involved in oxidation-reduction reactions. These reactions are essential for cellular metabolism and energy production. Riboflavin derivatives also interact with specific molecular targets, such as enzymes involved in the biosynthesis of flavins .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H14ClNO4

Molecular Weight

187.62 g/mol

IUPAC Name

(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride

InChI

InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5-;/m0./s1

InChI Key

AFXRVZLJKFHWPY-VEGRVEBRSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)N.Cl

Canonical SMILES

C(C(C(C(CO)O)O)O)N.Cl

Origin of Product

United States

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